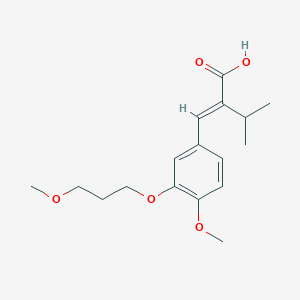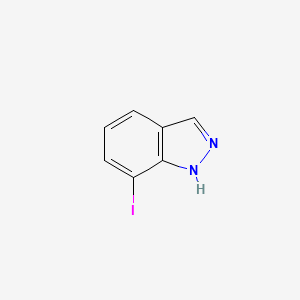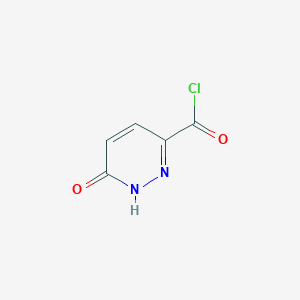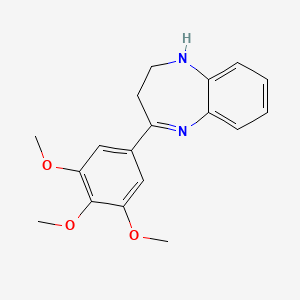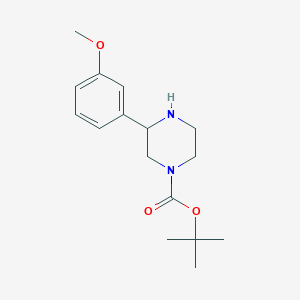
Isopropyl 4-Hydroxypiperidine-1-carboxylate
Übersicht
Beschreibung
Isopropyl 4-Hydroxypiperidine-1-carboxylate is a chemical compound offered by several scientific product companies . It plays a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular formula of this compound is C9H17NO3 . It has a molecular weight of 187.24 . The InChI code is 1S/C9H17NO3/c1-7(2)13-9(12)10-5-3-8(11)4-6-10/h7-8,11H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 283.7±33.0 °C . Its density is 1.131 . The compound is a colorless to yellow solid or liquid . It has a predicted pKa of 14.90±0.20 .Wissenschaftliche Forschungsanwendungen
Physicochemical Properties and Synthesis
Hydroxypiperidine derivatives are known for their diverse chemical properties and synthesis methods. Studies on compounds like 4-hydroxynonenal (HNE) highlight the importance of hydroxy and carboxylate groups in determining the reactivity and stability of molecules. These groups can influence the solubility, binding affinity, and overall reactivity of the compound, making it useful for various chemical syntheses and modifications (Žarković, 2003).
Biological Activity and Therapeutic Potential
The hydroxypiperidine moiety is central to many biologically active compounds, offering a range of therapeutic potentials. For instance, aminopyridines have been extensively studied for their biological activities, including their roles in neurotransmission and as potential treatments for neurological disorders. The modification of such compounds, including hydroxylation and carboxylation, can significantly impact their pharmacological profile, enhancing their therapeutic efficacy and specificity (kingsley John Orie et al., 2021).
Applications in Material Science
Carboxylated compounds, including those with hydroxypiperidine structures, find applications in material science, particularly in the development of polymers and hydrogels. These materials are investigated for their use in biomedical applications such as drug delivery, tissue engineering, and as components in medical devices due to their favorable interaction with biological systems and tunable physical properties (Sonia Lanzalaco & E. Armelin, 2017).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the reactivity and detectability of hydroxy and carboxylate functional groups are leveraged in the study of oxidative stress markers, pollutants, and in the development of analytical methods. Compounds like isopropyl alcohol are used as standards in methods to measure reactive species, highlighting the relevance of isopropyl and carboxylate groups in environmental science research (Chengjin Wang et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Piperidines, including Isopropyl 4-Hydroxypiperidine-1-carboxylate, are important in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods and exploring new applications of this compound in pharmaceuticals.
Wirkmechanismus
Pharmacokinetics
Isopropyl 4-Hydroxypiperidine-1-carboxylate has been predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is 2.29 (iLOGP), indicating its potential to be absorbed and distributed in the body . .
Eigenschaften
IUPAC Name |
propan-2-yl 4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(2)13-9(12)10-5-3-8(11)4-6-10/h7-8,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVIBHRSFKWRPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587778 | |
| Record name | Propan-2-yl 4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
832715-51-2 | |
| Record name | Propan-2-yl 4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

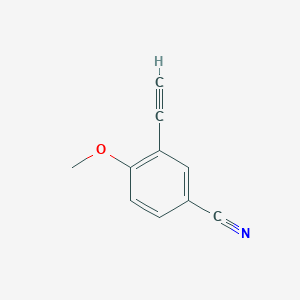
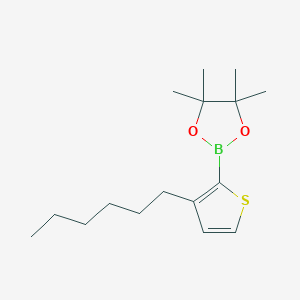
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)
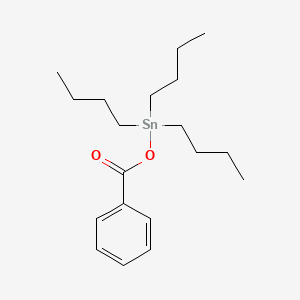
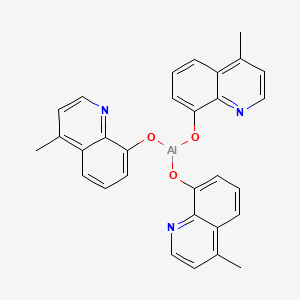

![[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene](/img/structure/B1317480.png)
